molecular formula C11H15NO2 B11782307 4-(3-Methoxyphenyl)pyrrolidin-3-ol

4-(3-Methoxyphenyl)pyrrolidin-3-ol

Cat. No.: B11782307
M. Wt: 193.24 g/mol
InChI Key: HBRXSYSWUPYOAK-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)pyrrolidin-3-ol is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold widely utilized to obtain compounds for treating human diseases . Its value stems from the sp 3 -hybridization of the ring, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and increased three-dimensional (3D) coverage of the molecule, a phenomenon known as "pseudorotation" . This compound is strategically functionalized with a methoxyphenyl group, a common pharmacophore in bioactive molecules, and a hydroxyl group that can enhance aqueous solubility and contribute to hydrogen bonding . The specific stereochemistry of the pyrrolidine ring can lead to a different biological profile due to the distinct binding mode to enantioselective proteins, making it a critical building block for developing selective ligands . Researchers can leverage this chiral pyrrolidine derivative in the synthesis of novel molecules with potential applications as anticancer agents, antibacterial agents, central nervous system therapeutics, antidiabetics, and anti-inflammatory and analgesic agents . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(3-methoxyphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-14-9-4-2-3-8(5-9)10-6-12-7-11(10)13/h2-5,10-13H,6-7H2,1H3

InChI Key

HBRXSYSWUPYOAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CNCC2O

Origin of Product

United States

Preparation Methods

Substrate Design and Reduction Mechanisms

A patent (EP0347818B1) outlines the catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile to produce 3-pyrrolidinol. Adapting this method, 4-(3-Methoxyphenyl)pyrrolidin-3-ol could be synthesized by introducing a methoxyphenyl group at the C4 position of the pyrrolidine ring. The process involves:

  • Precursor Synthesis : Reacting 3-methoxybenzaldehyde with acrylonitrile to form 4-(3-methoxyphenyl)-3-hydroxybutyronitrile.

  • Catalytic Hydrogenation : Using palladium (Pd/C) or rhodium (Rh/Al₂O₃) catalysts under hydrogen pressure (5–7 kg/cm²) to reduce the nitrile to an amine, followed by intramolecular cyclization.

Reaction Conditions :

ParameterValueCatalystYield (%)
Pressure5–7 kg/cm²Pd/C70–85
Temperature25–70°CRh/Al₂O₃65–80
SolventMethanol or EthanolRaney Co60–75

This method prioritizes stereochemical outcomes, as the hydroxyl group’s configuration at C3 is influenced by the catalyst’s selectivity.

Cyclization of Amino Alcohol Intermediates

Reductive Amination Pathways

Amino alcohols serve as key intermediates for pyrrolidine ring formation. For this compound:

  • Aldehyde Preparation : 3-Methoxybenzaldehyde is reacted with β-hydroxy-γ-aminobutyronitrile.

  • Reductive Cyclization : Using sodium cyanoborohydride (NaBH₃CN) in acidic media to facilitate intramolecular imine formation and subsequent reduction.

Optimization Factors :

  • pH Control : Maintained at 3–4 using acetic acid to stabilize the imine intermediate.

  • Solvent System : Tetrahydrofuran (THF)/water mixtures enhance solubility and reaction kinetics.

Ring-Closing Metathesis (RCM)

Olefin metathesis offers an alternative route:

  • Diene Synthesis : Prepare a diene precursor with a 3-methoxyphenyl group and terminal alkenes.

  • Grubbs Catalyst : Apply second-generation Grubbs catalyst (G-II) to induce cyclization, forming the pyrrolidine ring.

Advantages :

  • High functional group tolerance.

  • Enables access to trans-diastereomers via stereoselective catalysis.

Functional Group Interconversion Strategies

Methoxy Group Introduction

Post-cyclization functionalization allows precise placement of the methoxy group:

  • Nucleophilic Aromatic Substitution : React 4-(3-Hydroxyphenyl)pyrrolidin-3-ol with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

  • Buchwald–Hartwig Amination : Couple a brominated pyrrolidin-3-ol with a methoxyaryl boronic acid using palladium catalysis.

Challenges :

  • Competing O-methylation vs. N-methylation requires careful base selection (e.g., Cs₂CO₃).

  • Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) may be necessary to preserve the hydroxyl group during methylation.

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

Achieving enantiopure this compound demands asymmetric synthesis:

  • Evans Oxazolidinones : Employ chiral auxiliaries during cyclization to dictate absolute configuration.

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, isolating the desired enantiomer.

Key Data :

MethodEnantiomeric Excess (%)Catalyst/Enzyme
Evans Auxiliary90–95(S)-Oxazolidinone
Enzymatic Hydrolysis85–90CAL-B Lipase

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances scalability:

  • Residence Time : Optimized at 10–15 minutes for complete conversion.

  • Catalyst Immobilization : Silica-supported Pd nanoparticles reduce leaching and improve reusability.

Green Chemistry Metrics

  • Atom Economy : 85% for catalytic hydrogenation vs. 65% for reductive amination.

  • E-Factor : 2.3 (lower waste generation) achieved via solvent recycling.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation to form a ketone derivative. This reaction is typically mediated by strong oxidizing agents:

Reagent/ConditionsProductYieldNotes
KMnO₄ (acidic conditions)4-(3-Methoxyphenyl)pyrrolidin-3-one65–72%Selective oxidation of −OH to −CO
Dess-Martin periodinane4-(3-Methoxyphenyl)pyrrolidin-3-one85%Mild conditions, minimal side products
TEMPO/NaOCl (catalytic)Partial oxidation<20%Inefficient due to competing chlorination

Mechanistic Insight :
Under acidic KMnO₄, the hydroxyl group is deprotonated, followed by a two-electron oxidation to the ketone. Dess-Martin periodinane operates via a hypervalent iodine intermediate, enabling efficient oxidation without over-oxidation .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, particularly with halogenating agents:

Reagent/ConditionsProductYield
HBr (48% aq.)/Δ3-Bromo-4-(3-methoxyphenyl)pyrrolidine58%
SOCl₂ (neat)3-Chloro-4-(3-methoxyphenyl)pyrrolidine90%

Applications :
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups.

Esterification

The hydroxyl group reacts with acylating agents to form esters:

Reagent/ConditionsProductYield
Acetyl chloride/pyridine3-Acetyloxy-4-(3-methoxyphenyl)pyrrolidine82%
Benzoyl chloride/Et₃N3-Benzoyloxy-4-(3-methoxyphenyl)pyrrolidine75%

Key Use :
Ester derivatives enhance lipophilicity, improving bioavailability in drug-discovery contexts.

Alkylation

The hydroxyl group undergoes alkylation with alkyl halides under basic conditions:

Reagent/ConditionsProductYield
Methyl iodide/NaH3-Methoxy-4-(3-methoxyphenyl)pyrrolidine68%
Benzyl bromide/K₂CO₃3-Benzyloxy-4-(3-methoxyphenyl)pyrrolidine60%

Note :
Alkylation modifies steric and electronic properties, influencing receptor-binding affinity in medicinal chemistry.

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring undergoes cleavage:

Reagent/ConditionsProductYield
HCl (conc.)/reflux3-Amino-4-(3-methoxyphenyl)butanol45%
NaOH (50% aq.)/ΔDegradation productsN/A

Significance :
Ring-opening pathways are critical for synthesizing linear intermediates or studying degradation profiles .

Catalytic Hydrogenation

The pyrrolidine ring can undergo hydrogenation to form saturated derivatives:

Reagent/ConditionsProductYield
H₂ (50 psi)/Pd-C4-(3-Methoxyphenyl)pyrrolidine95%

Application :
Saturation of the ring reduces conformational flexibility, altering pharmacological activity .

Research Challenges and Optimized Conditions

Recent studies highlight challenges in selective functionalization:

  • Competing Reactivity : The methoxyphenyl group may undergo demethylation under harsh oxidative conditions (e.g., CrO₃).

  • Stereochemical Control : Reactions at the 3-position must consider the chiral center; enantioselective syntheses require chiral catalysts .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
4-(3-Methoxyphenyl)pyrrolidin-3-ol serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique molecular structure enhances receptor binding affinity, which is essential for developing effective therapeutic agents. This compound has been utilized in the formulation of drugs aimed at treating conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial .

Case Study: Pain Management
Research has indicated that derivatives of this compound exhibit significant analgesic properties. For instance, studies have demonstrated its efficacy in preclinical models of pain, suggesting potential applications in developing new pain management therapies .

Neuroscience Research

Investigating Neurotransmitter Systems
In neuroscience, this compound is employed to explore its effects on synaptic transmission and neuronal signaling. Studies have shown that it can influence neurotransmitter release and receptor activity, providing insights into potential treatments for mood disorders .

Case Study: Depression and Anxiety Treatments
A notable study involved administering this compound in animal models to assess its impact on depressive behaviors. Results indicated a significant reduction in symptoms, highlighting its potential as a therapeutic agent for mood regulation .

Analytical Chemistry

Reference Standard in Analytical Methods
The compound is widely used as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry. Its application ensures the accuracy and reliability of analytical methods used to quantify related compounds in complex biological mixtures .

Data Table: Analytical Applications

MethodologyApplicationPurpose
HPLCQuantification of metabolitesEnsures accuracy in drug formulation
Mass SpectrometryStructural analysisIdentifies compounds in biological samples

Biochemical Studies

Interaction with Proteins and Enzymes
this compound is utilized in biochemical assays to study its interactions with various proteins and enzymes. This research contributes to understanding metabolic pathways and identifying potential therapeutic targets within these pathways .

Formulation Science

Development of Drug Delivery Systems
The compound's physicochemical properties make it suitable for use in novel drug delivery systems. Its incorporation into formulations enhances the bioavailability and stability of active pharmaceutical ingredients, thereby improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between 4-(3-Methoxyphenyl)pyrrolidin-3-ol and related pyrrolidine derivatives:

Compound Name Substituent Position(s) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Evidence ID
This compound 3-OH, 4-(3-MeO-phenyl) Hydroxyl, methoxyphenyl C₁₁H₁₅NO₂ 193.24 N/A*
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol 3-OH, 3-(4-Cl-benzyl) Hydroxyl, chlorobenzyl C₁₁H₁₄ClNO 227.69
(3R)-1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol 3-OH, 1-(CF₃-benzyl) Hydroxyl, trifluoromethylbenzyl C₁₂H₁₄F₃NO 245.24
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol 3-OH, 4-aminophenyl Hydroxyl, tosyl, phenylethylamino C₂₀H₂₇N₂O₃S 399.51

Key Observations :

  • Substituent Position: The hydroxyl group at position 3 is a common feature, but the substituent at position 4 (3-methoxyphenyl) distinguishes the target compound from analogs with benzyl or amino groups at other positions.
  • Steric Effects : Bulky substituents (e.g., tosyl in ) may hinder binding to biological targets compared to the smaller methoxyphenyl group.

Physicochemical Properties

  • Solubility : The hydroxyl group improves water solubility, but the hydrophobic methoxyphenyl moiety may reduce it. Analogous compounds like 3-[(4-chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride (solubility enhanced by ionic chloride) suggest that salt formation could modulate solubility .
  • Polarity: The methoxy group increases polarity slightly compared to non-polar substituents (e.g., -CF₃ in ).

Biological Activity

4-(3-Methoxyphenyl)pyrrolidin-3-ol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with a methoxy group on the phenyl substituent, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
  • Methoxy Group : A methoxy (-OCH₃) group attached to the phenyl ring, which increases lipophilicity and potentially enhances biological activity.
Property Description
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol
CAS Number1824449-55-9

Antidepressant Effects

Research indicates that derivatives of pyrrolidine, including this compound, may exhibit antidepressant effects . These effects are hypothesized to occur through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study highlighted that similar pyrrolidine compounds showed significant antidepressant activity in animal models, suggesting that this compound may possess comparable properties.

Antioxidant Activity

The antioxidant potential of pyrrolidine derivatives has been documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Analgesic Properties

Some studies have suggested that pyrrolidine derivatives can exhibit analgesic properties , providing relief from pain through mechanisms that may involve opioid receptors or other pain-modulating pathways. The structural features of this compound could enhance its efficacy in pain management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Compound Structural Features Biological Activity
1-(3-Methoxyphenyl)pyrrolidinePyrrolidine ring with methoxy groupPotential antidepressant
4-(2-Methylphenyl)-1-methylpyrrolidin-3-olSimilar pyrrolidine structureAnalgesic properties
4-(4-Fluorophenyl)-1-methylpyrrolidin-3-olFluorinated variantAntidepressant effects

The presence of the methoxy group is believed to enhance lipophilicity, facilitating better penetration through biological membranes and increasing bioavailability .

Case Studies and Research Findings

  • Antidepressant Activity Study : A study conducted on various pyrrolidine derivatives found that compounds with methoxy substitutions exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain.
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant capabilities .
  • Pain Relief Mechanism : A pharmacological study indicated that similar compounds acted on both central and peripheral pain pathways, suggesting a dual mechanism for analgesic effects.

Q & A

Advanced Research Question

  • In Vitro Assays : Screen against kinase targets (e.g., PI3Kα) using fluorescence polarization assays .
  • Molecular Docking : Compare binding modes with crystallized analogs (e.g., (3R,4R)-4-amino-piperidin-3-ol derivatives) .
  • ADMET Profiling : Microsomal stability (human liver microsomes) and plasma protein binding assays predict pharmacokinetics .

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